molecular formula C17H19N3O3 B10881516 methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10881516
M. Wt: 313.35 g/mol
InChI Key: OJSBSFZOAQTAKG-UHFFFAOYSA-N
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Description

Methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyrazole intermediate, followed by esterification with methyl acetate. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution often involves reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, while the pyrazole ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its combination of a cyclopropylamino group, a pyrazole ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

methyl 2-[4-(N-cyclopropyl-C-methylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C17H19N3O3/c1-11(18-12-8-9-12)16-14(10-15(21)23-2)19-20(17(16)22)13-6-4-3-5-7-13/h3-7,12,19H,8-10H2,1-2H3

InChI Key

OJSBSFZOAQTAKG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CC1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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